molecular formula C21H15N3O7S B2675736 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate CAS No. 851094-07-0

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate

Cat. No.: B2675736
CAS No.: 851094-07-0
M. Wt: 453.43
InChI Key: VXXABXQDLFBPDK-UHFFFAOYSA-N
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Description

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a nitrophenyl sulfonyl group

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the nitrophenyl sulfonyl group: This step involves the sulfonylation of the pyrazole ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with furan-2-carboxylic acid: The final step is the esterification of the sulfonylated pyrazole with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl sulfonyl group could play a role in binding to the active site of enzymes, while the pyrazole and furan rings might contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

    Pyrazole derivatives: Compounds with variations in the substituents on the pyrazole ring.

    Furan-2-carboxylate derivatives: Compounds with different substituents on the furan ring.

Uniqueness

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrazole and furan rings, along with the nitrophenyl sulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O7S/c1-14-19(32(28,29)17-11-9-16(10-12-17)24(26)27)20(31-21(25)18-8-5-13-30-18)23(22-14)15-6-3-2-4-7-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXABXQDLFBPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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